molecular formula C17H33ClN2O6S B601511 (2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride CAS No. 11021-35-5

(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B601511
CAS No.: 11021-35-5
M. Wt: 429.0 g/mol
InChI Key: MGUWHIXJDICIPX-NLBLSBHASA-N
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Description

Lincomycin B Hydrochloride is a Lincomycin analog.

Scientific Research Applications

Chemical Synthesis and Transformations

  • The compound has been used in studies involving chemical synthesis and transformations. For instance, Valiullina et al. (2020) explored the ring opening in carbapenem-derived p-nitrobenzyl esters, which is related to the formation of enantiomerically pure pyrrolidine derivatives, a category to which our compound belongs (Valiullina et al., 2020).

Pharmacological Profiles

  • The pharmacological profile of related pyrrolidine derivatives has been explored in depth. For example, Ogawa et al. (2002) examined a novel 5-HT2A receptor antagonist with a pyrrolidine structure, highlighting the potential of such compounds in pharmacological applications (Ogawa et al., 2002).

Antibacterial Activity

  • Pyrrolidine derivatives have been studied for their antibacterial properties. Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various pyrrolidine analogues, indicating the potential application of our compound in antibacterial research (Egawa et al., 1984).

Antioxidant Properties

  • In the context of antioxidants, research by Yao Xing-sheng (2007) on 2-ethyl-6-methyl-3-hydroxypyridine, a compound structurally related to pyrrolidines, suggests possible antioxidant applications for our compound (Yao Xing-sheng, 2007).

Receptor Antagonism

  • The compound's structure is related to receptor antagonists. Yanagi et al. (1999) synthesized optical isomers of a pyrrolidine benzamide derivative with significant affinity for 5-HT4 receptors, indicating potential receptor antagonism applications for our compound (Yanagi et al., 1999).

Drug Metabolism Studies

  • Compounds with a similar structure have been used in drug metabolism studies. Zmijewski et al. (2006) demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the potential for similar applications in studying the metabolism of our compound (Zmijewski et al., 2006).

Mechanism of Action

Target of Action

Lincomycin B Hydrochloride, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics .

Mode of Action

Lincomycin B Hydrochloride interacts with its target by functioning as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis . This interaction prevents the binding of aminoacyl sRNA to the messenger ribosome complex, thereby inhibiting the peptide bond formation and translocation during protein synthesis .

Biochemical Pathways

The action of Lincomycin B Hydrochloride affects the protein synthesis pathway in bacteria . By inhibiting the 50S ribosomal subunit, it disrupts the formation of peptide bonds, which are essential for the creation of new proteins . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

For its close relative, lincomycin, it is known that the drug is excreted via the kidneys and bile duct . The serum half-life may be prolonged in patients with severe impairment of renal function, and in patients with abnormal hepatic function, the serum half-life may be twice as long as in patients with normal hepatic function . These factors can impact the bioavailability of the drug.

Result of Action

The primary result of Lincomycin B Hydrochloride’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins, which can lead to the cessation of bacterial growth and eventually bacterial death .

Action Environment

Environmental factors can significantly influence the action of Lincomycin B Hydrochloride. For instance, studies have shown that the addition of NaCl as an osmotic regulator in the fermentation process of Streptomyces lincolnensis can decrease the content of Lincomycin B and increase the production of Lincomycin A . This suggests that osmotic pressure can play a crucial role in the efficacy and stability of the compound .

Properties

CAS No.

11021-35-5

Molecular Formula

C17H33ClN2O6S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI Key

MGUWHIXJDICIPX-NLBLSBHASA-N

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Appearance

Off-White Solid

melting_point

187-190°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride;  trans-4’-Ethyllincomycin Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 3
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 4
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 5
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Reactant of Route 6
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

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